molecular formula C12H24N2 B1428008 N-[2-(azepan-1-yl)ethyl]cyclobutanamine CAS No. 1248947-58-1

N-[2-(azepan-1-yl)ethyl]cyclobutanamine

Cat. No. B1428008
M. Wt: 196.33 g/mol
InChI Key: SLBCWBMAPLZPQK-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)ethyl]cyclobutanamine, commonly known as AEBP1, is a cyclic amine compound that has recently gained attention in scientific research. This compound has been found to have potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. AEBP1 is a promising molecule due to its unique structure and mechanism of action, which makes it an interesting subject for further investigation.

Scientific Research Applications

  • Chemical Reactions and Compounds Synthesis :

    • A study by Cookson et al. (1967) explored the addition of N-Ethylmethyleneaziridine to tetracyanoethylene, resulting in a cyclobutane derivative, showcasing the compound's reactivity in creating new molecular structures (Cookson et al., 1967).
    • Reid and Silva (1983) investigated the photocycloaddition of ethyl 2,3-dioxopyrrolidine-4-carboxylates to alkenes, leading to the formation of ethyl 2,3-dioxohexahydroazepine-6-carboxylates. This study provides insights into the cyclobutane derivatives' synthesis and applications (Reid & Silva, 1983).
  • Biological Properties and Pharmacological Potential :

    • Isakhanyan et al. (2013) synthesized aminoalkyl esters from aminoalkanols and acetic/propionic acid chlorides, including azepan-1-yl derivatives. These compounds exhibited significant antibacterial activity and peripheral n-cholinolytic activity (Isakhanyan et al., 2013).
    • A study by Breitenlechner et al. (2004) focused on the development of azepane derivatives as inhibitors of protein kinase B (PKB-alpha), which is crucial for medical research and drug development (Breitenlechner et al., 2004).
  • Chemical Structure and Analysis :

    • The crystal structure of related compounds, such as 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole, was investigated by Sarı et al. (2002), which is important for understanding the molecular configuration and potential applications of similar compounds (Sarı et al., 2002).
  • Cycloaddition Reactions and Ring Expansion :

    • Wojaczyńska et al. (2012) reported the stereoselective ring expansion of 2-azanorbornan-3-yl methanols to chiral-bridged azepanes, demonstrating the compound's utility in synthesizing novel chemical structures (Wojaczyńska et al., 2012).
  • Non-Linear Optical Properties :

    • Ulaş (2020) conducted a study on the electronic properties of 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol, using density functional theory (DFT) to investigate its natural bond orbital (NBO) analysis and non-linear optical (NLO) properties. This research is significant for the development of materials with specialized optical properties (Ulaş, 2020).

properties

IUPAC Name

N-[2-(azepan-1-yl)ethyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-4-10-14(9-3-1)11-8-13-12-6-5-7-12/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBCWBMAPLZPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCNC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(azepan-1-yl)ethyl]cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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